molecular formula C7H5FN2 B13909775 5-Ethynyl-2-fluoropyridin-3-amine

5-Ethynyl-2-fluoropyridin-3-amine

Katalognummer: B13909775
Molekulargewicht: 136.13 g/mol
InChI-Schlüssel: KBGNKTCZVYFYRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethynyl-2-fluoropyridin-3-amine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-bromo-2-nitropyridine with butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the ethynyl group.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Ethynyl-2-fluoropyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced to form different functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as potassium fluoride in dimethylformamide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyridines.

Wissenschaftliche Forschungsanwendungen

5-Ethynyl-2-fluoropyridin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Ethynyl-2-fluoropyridin-3-amine involves its interaction with molecular targets through its fluorine and ethynyl groups. The fluorine atom can participate in hydrogen bonding and other interactions, while the ethynyl group can undergo various chemical transformations. These interactions and transformations can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

  • 2-Fluoropyridin-3-amine
  • 3-Ethynyl-5-fluoropyridin-2-amine
  • 5-Amino-2-fluoropyridine

Comparison: 5-Ethynyl-2-fluoropyridin-3-amine is unique due to the presence of both an ethynyl group and a fluorine atom on the pyridine ring. This combination imparts distinct chemical and biological properties compared to other fluorinated pyridines.

Eigenschaften

Molekularformel

C7H5FN2

Molekulargewicht

136.13 g/mol

IUPAC-Name

5-ethynyl-2-fluoropyridin-3-amine

InChI

InChI=1S/C7H5FN2/c1-2-5-3-6(9)7(8)10-4-5/h1,3-4H,9H2

InChI-Schlüssel

KBGNKTCZVYFYRK-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC(=C(N=C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.